2,6-Dimethyl-1,1-diethylpiperidinium bromide

描述

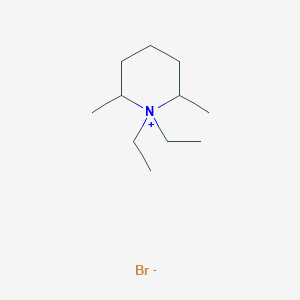

2,6-Dimethyl-1,1-diethylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C11H24BrN It is known for its unique structure, which includes a piperidinium ring substituted with two methyl groups at positions 2 and 6, and two ethyl groups at the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,1-diethylpiperidinium bromide typically involves the alkylation of 2,6-dimethylpiperidine with ethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2,6-Dimethylpiperidine+Ethyl Bromide→2,6-Dimethyl-1,1-diethylpiperidinium Bromide

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials.

化学反应分析

Types of Reactions: 2,6-Dimethyl-1,1-diethylpiperidinium bromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Nucleophilic Substitution: Products include 2,6-dimethyl-1,1-diethylpiperidinium derivatives with different anions.

Oxidation: The major product is the N-oxide derivative.

Reduction: The major products are secondary or tertiary amines.

科学研究应用

Chemistry

DMDPBr is primarily utilized as a phase-transfer catalyst in organic synthesis. Its role is crucial in facilitating the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields. It has been employed in various organic reactions, including:

- Nucleophilic Substitution : The bromide ion can be substituted with other nucleophiles.

- Oxidation and Reduction Reactions : DMDPBr can be oxidized to form N-oxides or reduced to yield secondary or tertiary amines.

Table 1: Reaction Types Involving DMDPBr

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromide ion with nucleophiles | Sodium hydroxide, sodium cyanide |

| Oxidation | Formation of N-oxide derivatives | Hydrogen peroxide |

| Reduction | Formation of secondary or tertiary amines | Lithium aluminum hydride, sodium borohydride |

Biology

In biological research, DMDPBr is investigated for its potential as a cholinergic agent , which may influence neurotransmission by mimicking acetylcholine. Its ability to interact with acetylcholine receptors makes it a candidate for studies related to neurological disorders.

Medicine

Ongoing research is exploring DMDPBr's therapeutic potential for treating conditions such as Alzheimer's disease and other neurological disorders. Its properties as a cholinergic agent suggest that it could modulate neurotransmission effectively.

Industrial Applications

DMDPBr finds applications in the formulation of certain types of surfactants and detergents. Its surfactant properties enhance the effectiveness of cleaning products by reducing surface tension and improving wetting.

Case Study 1: Phase Transfer Catalysis

In a study published by researchers at ResearchGate, DMDPBr was used as a phase-transfer catalyst to synthesize diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine derivatives. The study demonstrated that using DMDPBr significantly increased the reaction efficiency compared to traditional methods.

Case Study 2: Neurological Research

A recent investigation into the cholinergic effects of DMDPBr indicated its potential in modulating neurotransmission pathways associated with memory and cognition. The compound was shown to enhance synaptic transmission in animal models, suggesting its applicability in developing treatments for cognitive disorders.

作用机制

The mechanism of action of 2,6-Dimethyl-1,1-diethylpiperidinium bromide involves its interaction with biological membranes and receptors. As a quaternary ammonium compound, it can bind to acetylcholine receptors, mimicking the action of acetylcholine. This interaction can modulate neurotransmission, leading to various physiological effects. The compound’s ability to cross biological membranes also makes it a valuable tool in drug delivery systems.

相似化合物的比较

- 1,1-Diethyl-2,6-dimethylpiperidinium chloride

- 1,1-Diethyl-2,6-dimethylpiperidinium iodide

- 2,6-Dimethyl-1,1-diethylpyrrolidinium bromide

Comparison: Compared to its analogs, 2,6-Dimethyl-1,1-diethylpiperidinium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity. The presence of two ethyl groups at the nitrogen atom also imparts distinct steric and electronic properties, affecting its interaction with biological targets and its overall stability.

生物活性

2,6-Dimethyl-1,1-diethylpiperidinium bromide (often referred to as SC 1950) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C12H24BrN

- Molecular Weight : 270.23 g/mol

- CAS Number : 19072-57-2

The biological activity of this compound is primarily attributed to its interaction with ion channels and receptors in the nervous system. It acts as a neuromodulator and has been shown to influence peripheral circulation and blood pressure regulation.

Key Mechanisms:

- Ion Channel Modulation : The compound can alter the permeability of cell membranes to ions, affecting neuronal excitability.

- Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that SC 1950 exhibits several pharmacological properties:

- Vasodilatory Effects : Studies have demonstrated that SC 1950 induces vasodilation, leading to decreased blood pressure in both normal individuals and patients with hypertension .

- Peripheral Circulation Improvement : It has been shown to improve peripheral blood flow, which can be beneficial in conditions characterized by poor circulation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Blood Pressure Regulation :

- Peripheral Circulation Study :

-

Toxicological Assessment :

- Objective : To determine the safety profile of SC 1950.

- Findings : Toxicological studies revealed that at therapeutic doses, SC 1950 exhibited minimal adverse effects, although higher doses led to increased toxicity.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1,1-diethyl-2,6-dimethylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N.BrH/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUPZKBFJZDULG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(C(CCCC1C)C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940645 | |

| Record name | 1,1-Diethyl-2,6-dimethylpiperidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19072-57-2 | |

| Record name | Piperidinium, 1,1-diethyl-2,6-dimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019072572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethyl-2,6-dimethylpiperidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。